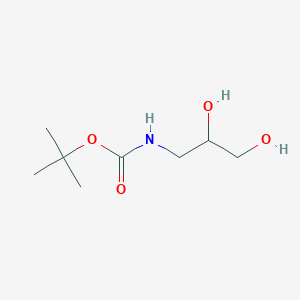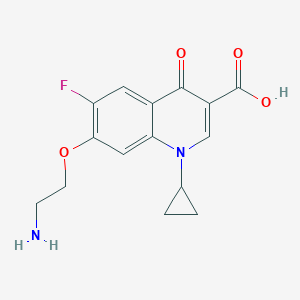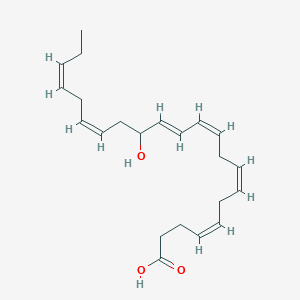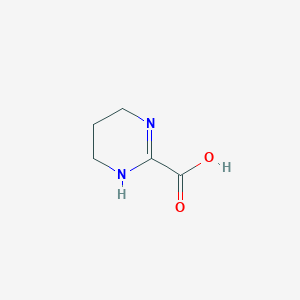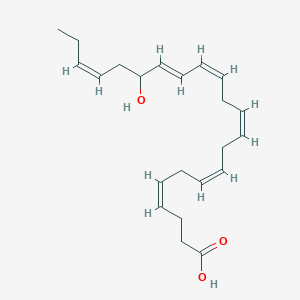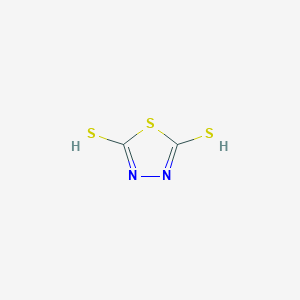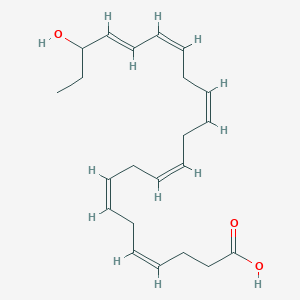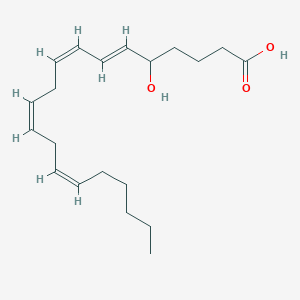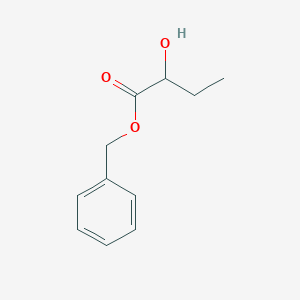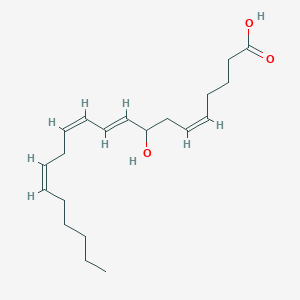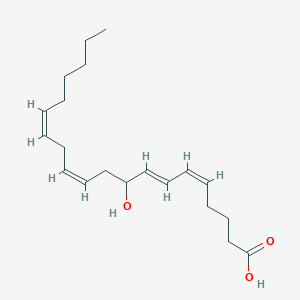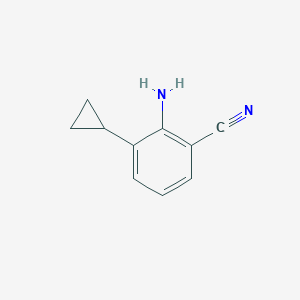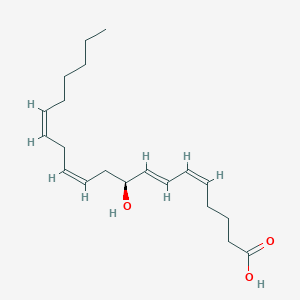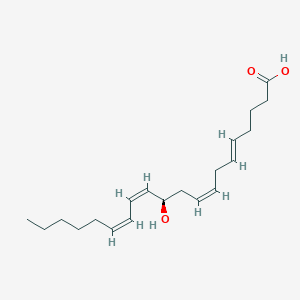![molecular formula C11H10O B163620 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde CAS No. 133696-70-5](/img/structure/B163620.png)
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde, also known as TAC, is a cyclic organic compound with a unique structure. It is widely used in scientific research for its ability to interact with biological molecules and its potential applications in drug discovery.
Mecanismo De Acción
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde interacts with biological molecules, particularly with proteins, by forming covalent bonds. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde also interacts with proteins involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in drug discovery. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde research, including:
1. Further studies on the mechanism of action of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde and its interactions with biological molecules.
2. Development of new 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde derivatives with improved solubility and bioavailability.
3. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in combination with other drugs for cancer treatment.
4. Investigation of the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in treating other neurodegenerative diseases.
5. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in other areas of medicine, such as cardiovascular diseases and diabetes.
In conclusion, 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde is a unique cyclic organic compound with potential applications in drug discovery and scientific research. Its ability to interact with biological molecules and exhibit various biochemical and physiological effects makes it a promising area of study for future research.
Métodos De Síntesis
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde can be synthesized by various methods, including the Diels-Alder reaction, catalytic hydrogenation, and Grignard reaction. The Diels-Alder reaction is the most commonly used method for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde synthesis, which involves the reaction between cyclopentadiene and maleic anhydride.
Aplicaciones Científicas De Investigación
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been extensively studied for its potential applications in drug discovery, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
133696-70-5 |
|---|---|
Nombre del producto |
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10/h1-4,6,9-11H,5H2 |
Clave InChI |
DEQNOXDXQROZSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
SMILES canónico |
C1C2C(C2C3=CC=CC=C31)C=O |
Sinónimos |
Cycloprop[a]indene-1-carboxaldehyde, 1,1a,6,6a-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



